3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
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Description
3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H14F3N5O2 and its molecular weight is 401.349. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been suggested to inhibit ER stress and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance of proteins in the ER, while NF-kB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.
Result of Action
The compound has been found to exhibit promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
The compound 3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of the compound is C19H17F3N4O2, with a molecular weight of approximately 388.36 g/mol. The presence of functional groups such as the methoxy group and trifluoromethyl group contributes to its biological activities.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of a trifluoromethyl group has been linked to enhanced potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Triazole Derivative | 12.5 - 25 | MRSA |
Triazole Derivative | 25 - 50 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, triazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis indicates that the presence of the methoxyphenyl group significantly enhances cytotoxicity against various cancer cell lines.
In a comparative study, the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against several cancer cell lines:
Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
A-431 (Skin Cancer) | 1.98 | 2.50 |
U251 (Glioblastoma) | 1.61 | 2.00 |
These findings suggest that the compound may act through mechanisms involving apoptosis and inhibition of cell cycle progression.
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have been extensively studied. In particular, compounds similar to the one have demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ). The most active analogs showed protective effects within 0.5 to 4 hours post-administration .
Case Studies
A notable study investigated a series of triazole derivatives for their anticonvulsant activity using animal models. The results indicated that modifications in the substituents on the triazole ring could lead to varying degrees of efficacy:
- Compound A : Exhibited significant protection against PTZ-induced seizures.
- Compound B : Showed moderate activity but was less effective than Compound A.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-11-16(18-23-17(25-29-18)12-6-8-15(28-2)9-7-12)24-26-27(11)14-5-3-4-13(10-14)19(20,21)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWIRJAYJUUEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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